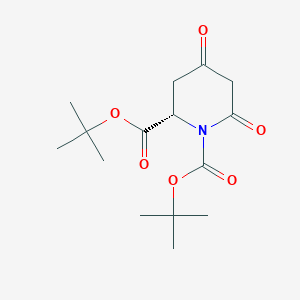

Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate is an organic compound widely used in organic synthesis. It is known for its role as a reagent in the protection of amine groups, particularly in peptide synthesis. This compound is often referred to as a Boc-protected derivative due to its tert-butoxycarbonyl (Boc) group, which is a common protective group in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate typically involves the reaction of N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester with Meldrum’s acid in the presence of a base such as 4-dimethylaminopyridine (DMAP) and N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC·HCl). The reaction is carried out in dichloromethane at 0°C and then warmed to room temperature .

Industrial Production Methods

Commercial production of this compound often involves the reaction of tert-butanol, carbon dioxide, and phosgene, using DABCO as a base. This method is widely used by manufacturers in China and India. European and Japanese companies use the reaction of sodium tert-butoxide with carbon dioxide, catalyzed by p-toluenesulfonic acid or methanesulfonic acid .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like di-tert-butyl peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Oxidizing Agents: Di-tert-butyl peroxide is commonly used as an oxidant.

Reducing Agents: Lithium aluminum hydride is a typical reducing agent.

Bases: Sodium bicarbonate is often used in aqueous conditions for Boc protection reactions.

Major Products Formed

The major products formed from these reactions include Boc-protected amines, which are crucial intermediates in peptide synthesis and other organic transformations.

Scientific Research Applications

Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate has several scientific research applications:

Chemistry: It is used as a reagent for the protection of amine groups in organic synthesis.

Biology: In peptide synthesis, it helps in the formation of Boc-protected peptides.

Medicine: It is used in the synthesis of pharmaceutical intermediates.

Industry: It is employed in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism of action of Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate involves the formation of a Boc-protected amine. The Boc group is introduced to the amine under aqueous conditions using the compound in the presence of a base such as sodium bicarbonate. The Boc-protected amine is stable under basic and nucleophilic conditions, allowing for further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Di-tert-butyl dicarbonate:

Diethyl pyrocarbonate: Another protective reagent used in organic synthesis.

Dimethyl dicarbonate: Used as a protective group in organic chemistry.

Uniqueness

Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate is unique due to its specific structure, which allows for the selective protection of amine groups in complex organic molecules. Its stability under various reaction conditions makes it a valuable reagent in synthetic chemistry.

Biological Activity

Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate (DTB-DOPD) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthetic methodologies, and relevant research findings.

Chemical Structure and Properties

DTB-DOPD has the molecular formula C15H23NO6 and a molecular weight of 305.35 g/mol. The compound features a piperidine ring with two tert-butyl ester groups and two carbonyl groups at positions 4 and 6. Its structural attributes contribute to its solubility and reactivity in biological systems.

Synthetic Methodologies

The synthesis of DTB-DOPD involves several steps, typically starting from N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester. Key steps include:

- Formation of the Dioxopiperidine Core : The initial reaction involves the coupling of the Boc-amino acid with Meldrum's acid derivatives to form the dioxopiperidine structure.

- Purification : The product is purified through crystallization techniques, yielding DTB-DOPD as a white solid with a high purity rate .

Antimicrobial Properties

Recent studies have indicated that compounds similar to DTB-DOPD exhibit antimicrobial activity, particularly against resistant strains of bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

- Case Study : A study on β-lactamase inhibitors highlighted the importance of structural analogs in combating antibiotic resistance. DTB-DOPD's structural features may offer similar benefits by acting as a scaffold for developing new antimicrobial agents .

Anticancer Activity

DTB-DOPD has shown promise in preclinical models for its anticancer effects. Research indicates that derivatives of piperidine compounds can selectively inhibit tumor cell growth while sparing normal cells.

- Research Findings : In vitro studies demonstrated that certain analogs exhibited significant growth inhibition in various cancer cell lines at concentrations as low as 10 µM without affecting non-tumorigenic cells . This selectivity is crucial for minimizing side effects in therapeutic applications.

The biological activity of DTB-DOPD can be attributed to its ability to interact with specific biological targets:

- Protein Interaction : It may bind to enzymes involved in metabolic pathways, disrupting their function and leading to apoptosis in cancer cells.

- Enzyme Inhibition : Similar compounds have been shown to inhibit β-lactamases, which are critical for bacterial resistance mechanisms .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H23N O6 |

| Molecular Weight | 305.35 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against resistant bacteria |

| Anticancer | Inhibits tumor cell growth selectively |

Properties

CAS No. |

653589-10-7 |

|---|---|

Molecular Formula |

C15H23NO6 |

Molecular Weight |

313.35 g/mol |

IUPAC Name |

ditert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate |

InChI |

InChI=1S/C15H23NO6/c1-14(2,3)21-12(19)10-7-9(17)8-11(18)16(10)13(20)22-15(4,5)6/h10H,7-8H2,1-6H3/t10-/m0/s1 |

InChI Key |

YOYFZEQSJGFFCL-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CC(=O)CC(=O)N1C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(=O)CC(=O)N1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.